N,N-diethyl-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
N,N-DIETHYL-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a triazole ring, a sulfonamide group, and a fluorophenyl moiety, which contribute to its unique chemical properties and biological activities.
Properties
Molecular Formula |
C17H24FN5O3S2 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[[5-[(4-fluoro-N-methylsulfonylanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H24FN5O3S2/c1-5-22(6-2)16(24)12-27-17-20-19-15(21(17)3)11-23(28(4,25)26)14-9-7-13(18)8-10-14/h7-10H,5-6,11-12H2,1-4H3 |
InChI Key |
TZSGQSBKMWZUOB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NN=C(N1C)CN(C2=CC=C(C=C2)F)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N-DIETHYL-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a reaction with methanesulfonyl chloride and an amine.
Attachment of the Fluorophenyl Moiety: This step involves the coupling of the fluorophenyl group to the triazole ring.
Final Assembly: The final step involves the coupling of the triazole-sulfonamide intermediate with diethylamine to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N,N-DIETHYL-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
N,N-DIETHYL-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Pharmacology: Research focuses on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Biochemistry: The compound is used in studies to elucidate biochemical pathways and molecular mechanisms.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
N,N-DIETHYL-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can be compared with other similar compounds, such as:
N,N-Diethyl-2-{[4-(2-fluoro-phenylamino)-7-methoxy-quinazolin-6-yl]oxy}acetamide: This compound also features a fluorophenyl group and exhibits similar biological activities.
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, share some structural similarities and biological activities.
The uniqueness of N,N-DIETHYL-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
